An In-depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS: 30879-49-3)
An In-depth Technical Guide to 1-(5-Hydroxy-2-nitrophenyl)ethanone (CAS: 30879-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Hydroxy-2-nitrophenyl)ethanone, a nitroaromatic compound with significant potential in medicinal chemistry and synthetic applications. The document delves into its chemical and physical properties, outlines detailed synthesis protocols, and explores its analytical characterization. Furthermore, this guide discusses the compound's potential biological activities and mechanisms of action, drawing insights from related molecular structures. Safety protocols and handling procedures are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information and practical insights.
Introduction
1-(5-Hydroxy-2-nitrophenyl)ethanone, also known as 5'-Hydroxy-2'-nitroacetophenone, is an organic compound belonging to the class of nitrophenyl ethanones. Its structure, featuring a hydroxyl group and a nitro group on the phenyl ring, imparts unique electronic properties that make it a versatile intermediate in organic synthesis and a candidate for various biological applications. The presence of the electron-withdrawing nitro group, in particular, is a key feature in many biologically active nitroaromatic compounds. This guide aims to provide a detailed technical resource on this compound, covering its synthesis, characterization, and potential applications, with a focus on its relevance to the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(5-Hydroxy-2-nitrophenyl)ethanone is fundamental for its application in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| CAS Number | 30879-49-3 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Brown to orange solid | |
| Melting Point | 146-147 °C | |
| Boiling Point (Predicted) | 391.2 ± 32.0 °C | |
| Density (Predicted) | 1.380 g/cm³ | |
| pKa (Predicted) | 6.20 ± 0.10 | |
| Solubility | Soluble in ethyl acetate | |
| Storage | Sealed in dry, room temperature |
Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
The primary synthetic route to 1-(5-Hydroxy-2-nitrophenyl)ethanone involves the nitration of 3-hydroxyacetophenone.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The regioselectivity of the nitration is therefore influenced by both substituents.
DOT Diagram: Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone
Caption: Synthesis of 1-(5-Hydroxy-2-nitrophenyl)ethanone via nitration.
Detailed Synthetic Protocol
This protocol is a generalized procedure based on common nitration reactions of phenolic compounds. Researchers should optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
3-Hydroxyacetophenone
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Nitric acid (d = 1.4) or Cupric nitrate
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Acetic acid or Acetic anhydride
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Ice bath
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Magnetic stirrer and stir bar
-
Round-bottom flask
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Dropping funnel
-
Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-hydroxyacetophenone in glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C with continuous stirring.
-
Nitration: Slowly add a solution of nitric acid in acetic acid (or a solution of cupric nitrate in an acetic acid-acetic anhydride mixture) dropwise to the cooled solution of 3-hydroxyacetophenone.[1] Maintain the temperature below 15 °C throughout the addition to control the exothermic reaction and minimize side product formation.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., between 12° and 15°C for the cupric nitrate method) for a specified time.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid. The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography on silica gel.
Safety Precautions: Nitration reactions are highly exothermic and can be hazardous if not controlled properly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle concentrated acids with extreme care.
Analytical Characterization
Accurate characterization of 1-(5-Hydroxy-2-nitrophenyl)ethanone is crucial for confirming its identity and purity. The following spectroscopic techniques are commonly employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include a singlet for the methyl protons of the acetyl group, and distinct signals in the aromatic region for the three protons on the phenyl ring, with coupling patterns indicative of their relative positions. A broad singlet corresponding to the phenolic hydroxyl proton may also be observed.
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¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Expected signals would include a peak for the methyl carbon, a peak for the carbonyl carbon of the acetyl group, and six distinct peaks for the aromatic carbons, with their chemical shifts influenced by the hydroxyl and nitro substituents.[2][3]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 1-(5-Hydroxy-2-nitrophenyl)ethanone would include:
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A broad O-H stretching band for the hydroxyl group.
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A strong C=O stretching band for the ketone.
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Asymmetric and symmetric N-O stretching bands for the nitro group.
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C-H stretching and bending bands for the aromatic ring and the methyl group.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1-(5-Hydroxy-2-nitrophenyl)ethanone would show a molecular ion peak corresponding to its molecular weight (181.15 g/mol ).[2] Fragmentation patterns can provide further structural information.
Potential Biological Activities and Mechanisms of Action
While specific biological studies on 1-(5-Hydroxy-2-nitrophenyl)ethanone are limited, the broader class of nitrophenyl ethanones has shown diverse biological activities.[3] These activities are often attributed to the presence of the nitro group, which is a strong electron-withdrawing moiety.
DOT Diagram: Potential Biological Activities
Caption: Potential therapeutic applications of the compound.
Catechol-O-methyltransferase (COMT) Inhibition
Derivatives of nitrocatechol have been identified as potent inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamine neurotransmitters like dopamine.[4] COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of levodopa.[5] The structural similarity of 1-(5-Hydroxy-2-nitrophenyl)ethanone to known nitrocatechol-based COMT inhibitors suggests its potential in this area.[6][7]
Anti-inflammatory Activity
Nitroaromatic compounds have been investigated for their anti-inflammatory properties. A related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways in activated microglia.[8] These pathways are crucial for the production of pro-inflammatory mediators. It is plausible that 1-(5-Hydroxy-2-nitrophenyl)ethanone could exert similar anti-inflammatory effects through the inhibition of these key signaling pathways.
Antimicrobial Activity
Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[3] This activity is often linked to the reductive activation of the nitro group within microbial cells, leading to the formation of cytotoxic radicals. While direct studies on 1-(5-Hydroxy-2-nitrophenyl)ethanone are not widely available, its chemical structure suggests potential for antimicrobial activity against various bacterial and fungal strains.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
1-(5-Hydroxy-2-nitrophenyl)ethanone is a multifaceted compound with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis is achievable through established nitration methods, and its structure can be confirmed using standard analytical techniques. While direct biological data is limited, the known activities of related nitrophenyl ethanones suggest promising avenues for investigation into its potential as a COMT inhibitor, an anti-inflammatory agent, or an antimicrobial compound. This guide provides a foundational resource for researchers and professionals, encouraging further exploration into the properties and applications of this intriguing molecule.
References
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PubChem. 1-(5-Hydroxy-2-nitrophenyl)ethanone. [Link]
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NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). [Link]
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ResearchGate. 13C NMR spectrum of compound 5. [Link]
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PubMed. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia. [Link]
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PubMed. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. [Link]
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CORE. Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. [Link]
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Semantic Scholar. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]
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Parkinson's Foundation. COMT Inhibitors. [Link]
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